Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate: is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.28 g/mol. This compound is characterized by its thiazolyl and hydrazinyl functional groups, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,2-dimethylhydrazine and 1,3-thiazole derivatives.
Reaction Conditions: The reaction involves the condensation of 2,2-dimethylhydrazine with 1,3-thiazole derivatives under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolyl ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation Products: Thiazolyl ketones.
Reduction Products: Thiazolyl amines.
Substitution Products: Alkylated thiazoles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including antiviral and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific derivative and its biological context. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Methyl 2-[2-(2-methylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate
Methyl 2-[2-(ethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate
Methyl 2-[2-(propylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate
Uniqueness: Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate is unique due to its dimethylhydrazinyl group, which imparts distinct chemical and biological properties compared to its mono-substituted counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in organic synthesis and research.
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Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylhydrazinyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)10-8-9-6(5-14-8)4-7(12)13-3/h5H,4H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRQNMYGNJTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC1=NC(=CS1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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